Bofutrelvir

Vue d'ensemble

Description

Bofutrelvir, également connu sous le nom de FB2001, est un inhibiteur de petite molécule ciblant la protéase 3C-like du SARS-CoV-2. Ce composé a montré un potentiel significatif dans le traitement de la COVID-19 en raison de son activité antivirale à large spectre et de sa forte barrière de résistance. This compound peut être administré par injection ou inhalation atomisée et ne nécessite pas d'association à des inhibiteurs enzymatiques hépatiques .

Mécanisme D'action

Bofutrelvir, also known as UNII-T5UX5SKK2S or Unii-T5UX5skk2S, is a small molecule drug that has shown promise in the treatment of COVID-19 . This article will delve into the mechanism of action of this compound, discussing its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the SARS-CoV-2 3CLpro . This protease plays a critical role in the life cycle of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .

Mode of Action

This compound inhibits the SARS-CoV-2 main protease (Mpro) by interacting with Cys145 of Mpro . This interaction results in the inhibition of both the protease activity and the infectivity of SARS-CoV-2 in vitro .

Biochemical Pathways

The inhibition of the SARS-CoV-2 main protease disrupts the viral life cycle, preventing the virus from replicating within host cells . This disruption of the viral life cycle is the primary downstream effect of this compound’s action .

Pharmacokinetics

In Phase 1 clinical trials, this compound was found to be safe and well-tolerated up to 400 mg per day . Without using a pharmacokinetic enhancer, this compound exhibited plasma and lung drug concentration above the in vitro antiviral EC50 value . No significant difference was observed between Chinese and American populations .

Result of Action

This compound has demonstrated potent antiviral efficacy against several current SARS-CoV-2 variants in Vero E6 cells . The results from the Phase 1 trial build on preclinical in vivo data of this compound, where the drug was observed to reduce viral loads in both the lung and brain tissues of mice .

Analyse Biochimique

Biochemical Properties

Bofutrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro) . It interacts with Cys145 of Mpro, inhibiting both protease activity and SARS-CoV-2 infectivity in vitro . This compound has shown broad-spectrum anti-coronavirus activity .

Cellular Effects

This compound exhibits potent antiviral efficacy against several current SARS-CoV-2 variants . It has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells in the presence of human serum . This compound also exhibits an additive effect against SARS-CoV-2 in vitro when combined with Remdesivir .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the SARS-CoV-2 main protease (Mpro) . This inhibition of Mpro enzymatic activity prevents the virus from replicating, thereby reducing its infectivity .

Temporal Effects in Laboratory Settings

This compound has shown to be safe and tolerable in rats and dogs, with significant higher drug exposure in the respiratory tract and lungs than in blood . This suggests that this compound may have long-term effects on cellular function, particularly in the respiratory system .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent efficacy to virus titers of lung . It effectively reduces the lung viral loads and has shown antiviral activity against the SARS-CoV-2 Delta variant .

Transport and Distribution

This compound has a higher drug concentration in the respiratory tract and lungs than in blood . This suggests that it may be transported and distributed within cells and tissues in a way that targets the respiratory system .

Subcellular Localization

Given its role as an inhibitor of the SARS-CoV-2 main protease (Mpro), it is likely that it localizes to areas of the cell where this enzyme is active .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Bofutrelvir est synthétisé par une série de réactions chimiques impliquant la formation de liaisons peptidiques et l'incorporation de groupes fonctionnels spécifiques qui améliorent son activité inhibitrice contre la protéase 3C-like du SARS-CoV-2. La voie de synthèse implique généralement l'utilisation de techniques de synthèse peptidique en phase solide (SPPS), qui permettent l'addition séquentielle d'acides aminés pour former la chaîne peptidique désirée .

Méthodes de production industrielle

En milieu industriel, la production de this compound implique une SPPS à grande échelle, suivie de processus de purification tels que la chromatographie liquide haute performance (HPLC) pour garantir la pureté et la qualité du produit final. Le composé est ensuite formulé sous forme injectable ou inhalable pour un usage clinique .

Analyse Des Réactions Chimiques

Types de réactions

Bofutrelvir subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier l'activité et les propriétés du composé.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound qui peuvent présenter différents niveaux d'activité inhibitrice contre la protéase 3C-like du SARS-CoV-2 .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse peptidique et de l'inhibition des protéases.

Biologie : Étudié pour ses effets sur la réplication virale et les interactions protéine-protéine.

Médecine : Développé comme agent thérapeutique pour le traitement de la COVID-19 et d'autres maladies liées aux coronavirus.

Industrie : Utilisé dans le développement de médicaments et de formulations antiviraux

Mécanisme d'action

This compound exerce ses effets en inhibant la protéase 3C-like du SARS-CoV-2, une enzyme essentielle au processus de réplication virale. Le composé se lie au site actif de la protéase, empêchant le clivage des polyprotéines virales en protéines fonctionnelles. Cette inhibition perturbe le cycle de vie viral et réduit la réplication et la propagation du virus .

Applications De Recherche Scientifique

Bofutrelvir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.

Biology: Investigated for its effects on viral replication and protein-protein interactions.

Medicine: Developed as a therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.

Industry: Utilized in the development of antiviral drugs and formulations

Comparaison Avec Des Composés Similaires

Composés similaires

Nirmatrelvir : Un autre inhibiteur de la protéase 3C-like du SARS-CoV-2 ayant une activité antivirale similaire.

Remdesivir : Un médicament antiviral qui cible l'ARN polymérase dépendante de l'ARN viral.

Molnupiravir : Un médicament antiviral qui induit une mutagenèse létale dans l'ARN viral

Unicité de Bofutrelvir

This compound est unique en raison de sa forte barrière de résistance et de sa capacité à atteindre des concentrations médicamenteuses plus élevées dans les voies respiratoires et les poumons par rapport au sang. Cette propriété le rend particulièrement efficace pour cibler les infections respiratoires causées par les coronavirus .

Propriétés

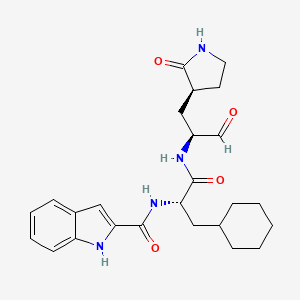

IUPAC Name |

N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKJGHVHQWJOOT-ZJOUEHCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103278-86-8 | |

| Record name | MPI-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bofutrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

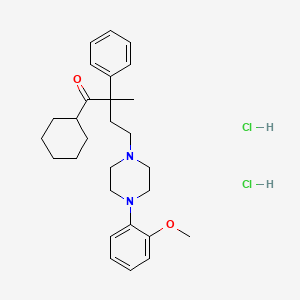

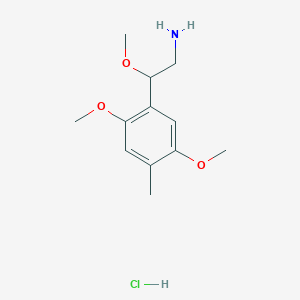

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)